{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine
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Overview
Description
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a methoxymethyl group attached to the furan ring and an N-methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural or 5-hydroxymethylfurfural through acid-catalysis or hydrogenation reactions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol as a solvent and a suitable catalyst.
Attachment of the N-Methylmethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxymethyl and N-methylmethanamine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans with different functional groups.
Scientific Research Applications
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.
Furfuryl Alcohol: Used in the synthesis of resins and polymers.
Uniqueness
1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other furan derivatives .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-[5-(methoxymethyl)furan-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H13NO2/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
MWRNVHNMCQNXDT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)COC |
Origin of Product |
United States |
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